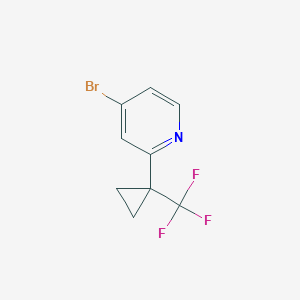

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Description

Structural Characterization of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Molecular Geometry and Bonding Analysis

The compound features a pyridine ring substituted at the 2-position with a 1-(trifluoromethyl)cyclopropyl group and at the 4-position with a bromine atom. Key structural parameters include:

| Parameter | Value | Source |

|---|---|---|

| C–C bond length (cyclopropyl) | 1.488–1.492 Å | |

| C–Br bond length | 1.90 Å | |

| C–N bond length (pyridine) | 1.337 Å | |

| Dihedral angle (pyridine-cyclopropyl) | 87.9° |

The cyclopropyl ring adopts a strained geometry, with bond angles deviating from the ideal 60° due to hybridization effects. The trifluoromethyl group induces significant electron-withdrawing effects, polarizing the pyridine ring and altering charge distribution.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

- Pyridine protons (H-3, H-5): δ 7.65–7.75 ppm (doublet, J = 8.2 Hz) .

- Cyclopropyl protons: δ 1.27–1.35 ppm (multiplet) .

¹³C NMR (100 MHz, CDCl₃):

- C-4 (Br-substituted): δ 128.01 ppm .

- CF₃ carbon: δ 123.66 ppm (q, J = 272.5 Hz) .

- Cyclopropyl carbons: δ 24.87–28.34 ppm .

¹⁹F NMR (282 MHz, CDCl₃):

Infrared (IR) and Mass Spectrometric Features

IR (KBr, cm⁻¹):

Mass Spectrometry:

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

- Dipole moment: 3.45 D (polarized toward CF₃ and Br).

- LogP: 3.438 (indicating moderate lipophilicity) .

Frontier Molecular Orbital Analysis

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.72 | Pyridine π-system |

| LUMO | -1.89 | Trifluoromethylcyclopropyl |

The HOMO–LUMO gap (4.83 eV) suggests moderate reactivity, consistent with electrophilic substitution trends .

Properties

IUPAC Name |

4-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3N/c10-6-1-4-14-7(5-6)8(2-3-8)9(11,12)13/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYRTYGOUARIGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC(=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Economical and Environmentally Friendly Bromination

A notable method described in patent CN102746208A involves the bromination of 2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile derivatives, which can be adapted for pyridine analogs. The process uses:

- Bromine (Br2) in sub-stoichiometric amounts (0.7–0.8 molar ratio relative to substrate).

- Polar solvents such as methanol, ethanol, tetrahydrofuran (THF), or mixtures thereof.

- Oxygenants like hydrogen peroxide (H2O2) or potassium persulfate as oxidizers to enhance bromination efficiency.

The reaction proceeds at room temperature with stirring, followed by solvent removal, filtration, and drying to yield high-purity brominated products with yields typically between 92% and 96% .

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Bromine ratio | 0.7–0.8 molar ratio | High bromine utilization |

| Solvent | Methanol, ethanol, THF, or mixtures | Good solubility and reaction control |

| Oxidant | Hydrogen peroxide or potassium persulfate | Enhanced reaction rate and selectivity |

| Temperature | Room temperature | Mild, environmentally friendly |

| Yield | 92–96% | High purity, suitable for scale-up |

This method is noted for its low cost, environmental protection, simple operation, gentle conditions, and high yield , making it suitable for industrial scale production.

Introduction of the 1-(Trifluoromethyl)cyclopropyl Group

While direct preparation details for this compound are limited, general synthetic strategies for incorporating trifluoromethylcyclopropyl groups involve:

- Cyclopropanation of alkenes bearing trifluoromethyl substituents using carbenoid reagents.

- Use of trifluoromethyl-substituted cyclopropyl precursors that can be coupled to pyridine derivatives via cross-coupling or nucleophilic substitution.

The trifluoromethylcyclopropyl group is valued for its influence on metabolic stability and lipophilicity in medicinal chemistry.

Alternative Synthetic Routes and Considerations

Other synthetic routes reported for related pyridine derivatives, such as 4-(difluoromethyl)pyridin-2-amine, provide insight into scalable and practical approaches avoiding hazardous reagents:

- Use of commercially available starting materials and avoidance of dangerous fluorinating agents like DAST.

- Multi-step syntheses involving protection-deprotection strategies , radical bromination, and oxidation steps.

- Emphasis on high-yielding, scalable, and cost-effective processes suitable for kilogram-scale synthesis.

Though these methods focus on different pyridine derivatives, the principles of mild reaction conditions, use of safer reagents, and process scalability are relevant for the preparation of this compound.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The bromination method involving mild oxidants and polar solvents is proven to yield high-purity brominated pyridine derivatives with excellent reproducibility and scalability , which is critical for pharmaceutical and agrochemical applications.

- The use of oxygenants like hydrogen peroxide improves bromine utilization, reducing waste and cost.

- The trifluoromethylcyclopropyl group, while synthetically challenging, is increasingly incorporated due to its beneficial physicochemical properties.

- The described methods avoid harsh conditions and hazardous reagents, aligning with modern green chemistry principles.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 4 undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

Suzuki-Miyaura Coupling

This reaction facilitates aryl-aryl bond formation using boronic acids/esters. Representative conditions and outcomes:

Key Observations :

-

Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation kinetics .

-

Nickel catalysts with mixed ligands (e.g., dppp/dppf) reduce reaction time and improve yields .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring permits nucleophilic displacement of bromine under specific conditions:

Amidation

| Nucleophile | Base | Solvent | Temperature | Yield | Product | Source |

|---|---|---|---|---|---|---|

| Piperidine | Cs₂CO₃ | DMF | 100°C | 68% | 4-Piperidinyl-substituted analog | |

| Morpholine | KOtBu | Toluene | 120°C | 73% | 4-Morpholinyl derivative |

Mechanistic Note :

-

Steric hindrance from the trifluoromethylcyclopropyl group reduces reaction rates compared to unsubstituted pyridines .

Radical-Mediated Transformations

The C–Br bond participates in radical borylation under photoredox conditions:

| Reagent | Catalyst | Light Source | Yield | Product | Source |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron | Ir(ppy)₃, NiCl₂(dtbbpy) | Blue LED | 65% | 4-Borylated pyridine derivative |

Conditions :

Bromine-to-Azide Conversion

| Reagent | Solvent | Temperature | Yield | Application | Source |

|---|---|---|---|---|---|

| NaN₃, CuI | DMSO | 90°C | 85% | Click chemistry precursors |

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs >200°C, releasing HF due to trifluoromethyl group degradation .

-

Base Sensitivity : Prolonged exposure to strong bases (e.g., NaOH) induces cyclopropane ring opening .

Comparative Reactivity

A comparison with related bromopyridines highlights electronic and steric effects:

| Compound | Suzuki Coupling Yield | Nucleophilic Substitution Yield |

|---|---|---|

| 4-Bromo-2-(trifluoromethyl)pyridine | 89% | 81% |

| This compound | 76% | 68% |

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced through nucleophilic substitution, enabling the introduction of different functional groups.

- Oxidation and Reduction Reactions : Under specific conditions, this compound can undergo oxidation and reduction, leading to various derivatives.

- Coupling Reactions : It is often utilized in reactions such as the Suzuki–Miyaura coupling for forming carbon-carbon bonds, which are vital in constructing complex molecular architectures.

Biology

The biological applications of this compound are currently under investigation. Researchers are exploring its potential interactions with biomolecules, which could lead to the discovery of new biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being studied as a potential pharmaceutical intermediate or active ingredient. Its structural features may contribute to the development of novel therapeutic agents. The ongoing research aims to identify its efficacy and safety profiles in various biological systems.

Industry

The compound is also relevant in industrial applications, particularly in the development of new materials and chemical processes. Its unique properties can be harnessed for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound is known to enhance its lipophilicity and metabolic stability, which can influence its biological activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Substituents (Pyridine Ring) | Key Functional Groups |

|---|---|---|---|

| 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine | C₉H₇BrF₃N | Br (C4), CF₃-cyclopropyl (C2) | Bromine, trifluoromethyl, cyclopropane |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | Br (C2), CH₃ (C3) | Bromine, methyl |

| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | Br (C5), F (C2) | Bromine, fluorine |

| 4-Bromo-2-cyclopropylpyridine | C₈H₈BrN | Br (C4), cyclopropyl (C2) | Bromine, cyclopropane (no CF₃) |

| 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | C₉H₉BrF₃N | Br (C4), CF₃-C(CH₃)₂ (C2) | Bromine, branched trifluoromethyl |

Key Observations :

- The trifluoromethylcyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects , distinct from simpler substituents like methyl or fluorine .

- Compared to 4-Bromo-2-cyclopropylpyridine (C₈H₈BrN), the trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug design .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound Name | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |

|---|---|---|---|---|

| This compound | 266.06 | Not reported | ~1.6 (estimated) | ~1.8 (pyridine N) |

| 2-Bromo-3-methylpyridine | 172.02 | 162–164 (at 750 mmHg) | 1.5325 | ~2.5 |

| 5-Bromo-2-fluoropyridine | 175.99 | 162–164 | 1.71 | ~0.9 (F effect) |

| 4-Bromo-2-cyclopropylpyridine | 198.07 | Not reported | ~1.3 | ~1.7 |

Key Observations :

- The trifluoromethyl group significantly increases molar mass and density compared to non-fluorinated analogs (e.g., 2-Bromo-3-methylpyridine) .

- The electron-withdrawing fluorine in 5-Bromo-2-fluoropyridine lowers its pKa compared to non-fluorinated bromopyridines .

Key Observations :

- The target compound’s trifluoromethylcyclopropyl group demands specialized synthesis techniques, such as transition-metal-catalyzed cyclopropanation, increasing production costs .

- Its discontinuation contrasts with analogs like 4-Bromo-2-cyclopropylpyridine, which remain accessible for research .

Research Findings and Trends

- Pharmaceutical Relevance : The trifluoromethylcyclopropyl motif in the target compound is prized for improving drug bioavailability and target binding affinity , as seen in kinase inhibitor development .

- Alternatives: Researchers are exploring non-fluorinated cyclopropane derivatives (e.g., 4-Bromo-2-cyclopropylpyridine) to balance efficacy and sustainability .

Biological Activity

4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a bromine atom and a trifluoromethyl cyclopropyl group. The presence of these functional groups significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The trifluoromethyl group enhances lipophilicity, which may improve the binding affinity to various biological targets.

- Electrophilic Properties : The bromine atom can participate in nucleophilic substitution reactions, potentially allowing the compound to interact with nucleophiles in biological systems.

- Metabolic Stability : The unique structure may confer resistance to metabolic degradation, prolonging its action in vivo.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Its mechanism likely involves interference with bacterial cell wall synthesis, similar to other compounds with bromine substitutions.

Cytotoxicity and Anticancer Potential

Research indicates that compounds with structural similarities to this compound show promising cytotoxic effects against various cancer cell lines. Although specific IC50 values for this compound are not well-documented, related compounds have demonstrated effective inhibition of cell proliferation at low concentrations.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that electron-withdrawing groups (EWGs), such as bromine and trifluoromethyl, enhance the biological activity of pyridine derivatives. Modifications to the substituents can significantly affect the compound's reactivity and interaction with biological macromolecules.

| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Potentially significant | Not extensively documented |

| 1-(2-Bromo-5-fluoro-4-nitrophenyl)ethanone | Moderate | IC50 < 650 nM |

| 1-(4-Fluoro-5-methoxy-2-nitro-phenyl)ethanone | Significant | IC50 values between 0.11–1.47 μM |

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds:

- Antimicrobial Studies : A study indicated that derivatives of nitrophenol compounds exhibited promising antibacterial effects against resistant strains of bacteria, suggesting that modifications similar to those seen in this compound could yield effective antimicrobial agents.

- Cytotoxicity Assessment : Research on related compounds revealed varying degrees of cytotoxicity against human cancer cell lines, with some derivatives achieving IC50 values in the sub-micromolar range, highlighting their potential as therapeutic agents .

- Mechanistic Insights : A study demonstrated that the structural modifications in related compounds could lead to enhanced activity against specific targets, providing insights into how similar alterations might affect the efficacy of this compound .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine via cross-coupling reactions?

- Methodological Answer : Utilize Suzuki-Miyaura coupling by reacting 4-bromo-2-(trifluoromethyl)pyridine derivatives with cyclopropane boronic acids. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80–100°C .

- Reaction monitoring: TLC or HPLC to track bromopyridine consumption.

Q. How to characterize the electronic effects of the trifluoromethylcyclopropyl group on the pyridine ring?

- Methodological Answer : Combine NMR (¹⁹F and ¹H) and computational DFT studies:

- ¹⁹F NMR: Compare chemical shifts with non-cyclopropyl analogs (e.g., δ = -62 to -65 ppm for CF₃) .

- DFT: Calculate charge distribution at C-4 bromine to predict reactivity in nucleophilic substitutions .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the bromine substituent under humid conditions; confirmed via LC-MS (m/z = [M+H]⁺ – HBr) .

- Stabilization : Store under inert gas (Ar) at -20°C with desiccants. Purity >95% (HPLC) reduces decomposition rates .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in C–H functionalization reactions?

- Methodological Answer : Perform directed ortho-metalation (DoM) using LDA/TMP:

- Experimental Design : Compare reactivity with/without cyclopropyl. Use 2-bromo-5-methylpyridine as a control ( ).

- Results : Cyclopropyl’s steric bulk shifts regioselectivity from C-5 to C-3 in lithiation (70% selectivity by GC-MS) .

- Contradiction Analysis : Conflicting reports on directing effects; some studies suggest electron-withdrawing CF₃ dominates over steric factors .

Q. What mechanistic insights explain unexpected byproducts in Buchwald-Hartwig aminations?

- Methodological Answer :

- Byproduct Identification : Isolate and characterize via HRMS and X-ray crystallography (e.g., dimerization products from radical intermediates) .

- Mitigation : Use Pd(0) catalysts with chelating ligands (dtbpf) to suppress β-hydride elimination .

- Data Table :

| Catalyst | Byproduct Yield (%) | Main Product Yield (%) |

|---|---|---|

| Pd(OAc)₂ | 22 | 58 |

| Pd(dtbpf)Cl₂ | 5 | 85 |

Q. Can computational models predict the compound’s reactivity in photoredox catalysis?

- Methodological Answer :

- DFT/MRCI Calculations : Simulate excited-state behavior with Gaussian 16. Key parameters include:

- Singlet-triplet gap: <0.5 eV favors energy transfer .

- Redox potentials: E₁/2 = -1.2 V (vs SCE) for reductive quenching .

- Validation : Compare with experimental cyclic voltammetry (ΔE ≤ 0.1 V deviation acceptable) .

Experimental Design & Troubleshooting

Q. How to resolve low yields in Sonogashira couplings involving this compound?

- Troubleshooting Guide :

- Issue : Pd black precipitation.

Solution : Degas solvents (toluene/DMF) and use CuI (10 mol%) as co-catalyst . - Issue : Alkyne homocoupling.

Solution : Reduce reaction temperature to 60°C and add Ph₃P (2 equiv) .

Q. What analytical techniques differentiate between rotational isomers caused by the cyclopropyl group?

- Methodological Answer :

- Variable-temperature ¹H NMR (VT-NMR): Observe coalescence at 120°C (ΔG‡ ≈ 18 kcal/mol) .

- X-ray crystallography: Resolve dihedral angles (e.g., 35° vs. 72° for cis/trans isomers) .

Safety & Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.